molecular formula C20H31N3O4S2 B11441805 ethyl [2-({N-[(4-methylcyclohexyl)carbonyl]methionyl}amino)-1,3-thiazol-5-yl]acetate

ethyl [2-({N-[(4-methylcyclohexyl)carbonyl]methionyl}amino)-1,3-thiazol-5-yl]acetate

Cat. No.: B11441805
M. Wt: 441.6 g/mol
InChI Key: LSDWDMSYCRWDID-UHFFFAOYSA-N
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Description

Ethyl [2-({N-[(4-methylcyclohexyl)carbonyl]methionyl}amino)-1,3-thiazol-5-yl]acetate is a complex organic compound with the molecular formula C20H31N3O4S2 . This compound is characterized by its unique structure, which includes a thiazole ring, a methionyl group, and a 4-methylcyclohexyl group. It is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl [2-({N-[(4-methylcyclohexyl)carbonyl]methionyl}amino)-1,3-thiazol-5-yl]acetate typically involves multiple steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides.

    Introduction of the Methionyl Group: The methionyl group is introduced through a peptide coupling reaction, where the carboxyl group of methionine is activated and then coupled with the amino group of the thiazole derivative.

    Attachment of the 4-Methylcyclohexyl Group: This step involves the acylation of the methionyl group with 4-methylcyclohexylcarbonyl chloride under basic conditions.

    Esterification: The final step is the esterification of the carboxyl group with ethanol to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl [2-({N-[(4-methylcyclohexyl)carbonyl]methionyl}amino)-1,3-thiazol-5-yl]acetate undergoes various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The ester group can undergo nucleophilic substitution reactions to form amides or other esters.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or alcohols are used under basic or acidic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols.

    Substitution: Amides and other esters.

Scientific Research Applications

Ethyl [2-({N-[(4-methylcyclohexyl)carbonyl]methionyl}amino)-1,3-thiazol-5-yl]acetate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ethyl [2-({N-[(4-methylcyclohexyl)carbonyl]methionyl}amino)-1,3-thiazol-5-yl]acetate involves its interaction with specific molecular targets. The thiazole ring and methionyl group are key functional groups that interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Ethyl [2-({N-[(4-methylcyclohexyl)carbonyl]methionyl}amino)-1,3-thiazol-5-yl]acetate can be compared with other similar compounds such as:

    Ethyl [2-({N-[(cyclohexyl)carbonyl]methionyl}amino)-1,3-thiazol-5-yl]acetate: Lacks the methyl group on the cyclohexyl ring.

    Ethyl [2-({N-[(4-methylcyclohexyl)carbonyl]glycyl}amino)-1,3-thiazol-5-yl]acetate: Contains a glycine residue instead of methionine.

    Ethyl [2-({N-[(4-methylcyclohexyl)carbonyl]valyl}amino)-1,3-thiazol-5-yl]acetate: Contains a valine residue instead of methionine.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C20H31N3O4S2

Molecular Weight

441.6 g/mol

IUPAC Name

ethyl 2-[2-[[2-[(4-methylcyclohexanecarbonyl)amino]-4-methylsulfanylbutanoyl]amino]-1,3-thiazol-5-yl]acetate

InChI

InChI=1S/C20H31N3O4S2/c1-4-27-17(24)11-15-12-21-20(29-15)23-19(26)16(9-10-28-3)22-18(25)14-7-5-13(2)6-8-14/h12-14,16H,4-11H2,1-3H3,(H,22,25)(H,21,23,26)

InChI Key

LSDWDMSYCRWDID-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=CN=C(S1)NC(=O)C(CCSC)NC(=O)C2CCC(CC2)C

Origin of Product

United States

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